Bis(2-ethylhexyl) phenyl phosphite

説明

Bis(2-ethylhexyl) phenyl phosphite is an organophosphorus compound . It is generally used as a lubricant additive, antiwear additive, and surfactants . It is also involved in the solvent extraction of uranium salts and rare earth metals .

Synthesis Analysis

Bis(2-ethylhexyl) phenyl phosphite can be synthesized by chlorinating bis (2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis, or by saponification of tris (2-ethylhexyl) phosphate . Another method involves adding phosphorus oxychloride in a reactor, slowly dropping 2-ethylhexanol, and continuing to stir at 15 °C .Molecular Structure Analysis

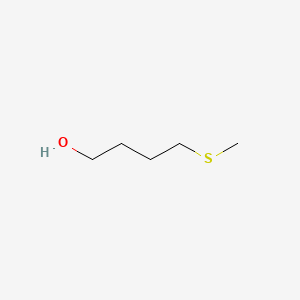

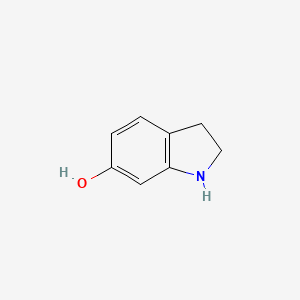

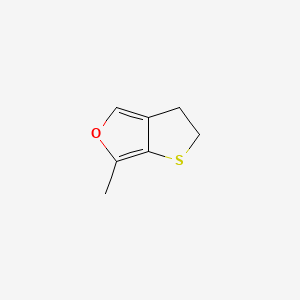

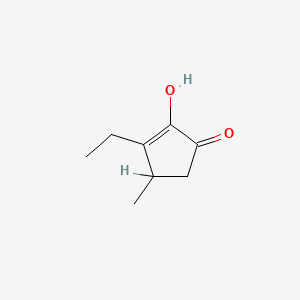

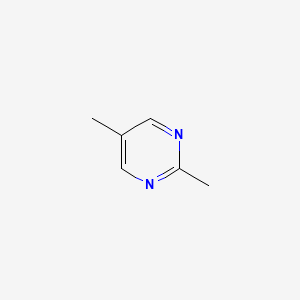

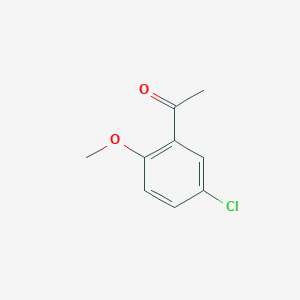

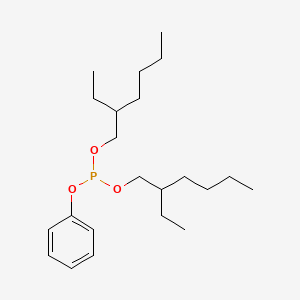

The molecular formula of Bis(2-ethylhexyl) phenyl phosphite is C22H39O4P . Its average mass is 398.516 Da and its monoisotopic mass is 398.258606 Da .Chemical Reactions Analysis

Bis(2-ethylhexyl) phenyl phosphite is used in the facilitated transport of chromium (III) through activated composite membrane (ACM) . It is also used in the extraction of Iron (II) ions after the reduction of Iron (III) ions .Physical And Chemical Properties Analysis

Bis(2-ethylhexyl) phenyl phosphite is a liquid with a refractive index of n20/D 1.443 (lit.) . It has a density of 0.965 g/mL at 25 °C (lit.) . It is soluble in ethanol .科学的研究の応用

Serotonin-Selective Membrane Electrode

Bis(2-ethylhexyl) phenyl phosphite, as part of a group of compounds containing a phosphoryl (P=O) group, was used in constructing serotonin-selective membrane electrodes. These electrodes demonstrated high selectivity for serotonin over inorganic cations and lipophilic quaternary ammonium ions. This application contributes significantly to serotonin measurement methods, offering superior detection limits and selectivity (Ueda et al., 2006).

Cobalt(II) Organophosphorus Polymers

In the study of cobalt(II) organophosphorus polymers, bis(2-ethylhexyl) phenyl phosphite's relatives were investigated. The properties of these polymers, such as size and shape, were measured using small-angle neutron scattering. This research is important for understanding the behavior and applications of these polymers in various fields, including materials science (Thiyagarajan et al., 1987).

Metal Ion Extraction and Separation

Bis(2-ethylhexyl) phosphinic acid, a compound similar to bis(2-ethylhexyl) phenyl phosphite, was examined for its ability to extract and separate various metal ions. This research holds significant value in the field of metallurgy and recycling, especially in the purification and separation of nickel and other metals (Binghua et al., 1996).

Supercritical CO2 and Catalysis

Research into the synthesis and characterization of compounds related to bis(2-ethylhexyl) phenyl phosphite revealed their applications in catalysis, particularly in the methoxycarbonylation of phenylacetylene. This study is relevant for developing more efficient catalytic processes in chemical manufacturing (de Pater et al., 2005).

Heavy Rare Earth Separation

In the field of rare earth element (REE) processing, bis(2-ethylhexyl) phosphinic acid was used to separate heavy REEs. This research is critical for the sustainable and efficient extraction of these valuable elements, which are crucial in modern technologies (Chen et al., 2016).

Fabric Wetting and Transport Properties

The rate of wetting of standard Army fabrics by bis(2-ethylhexyl) hydrogen phosphite, a relative of bis(2-ethylhexyl) phenyl phosphite, was measured. This research provides insights into the material properties of fabrics, particularly in military applications (Klein, 1980).

DNA Synthesis

In the field of biochemistry, bis(2-ethylhexyl) phenyl phosphite's relatives were used as protecting groups in the synthesis of oligodeoxyribonucleotides, contributing to the development of more efficient methods for DNA synthesis (Hamamoto et al., 1986).

Actinide Partitioning

New organophosphorus ligands, related to bis(2-ethylhexyl) phenyl phosphite, were synthesized for actinide partitioning. This research is significant in the context of nuclear waste management and the recovery of valuable actinides (Nash et al., 2002).

Electromembrane Extraction

Bis(2-ethylhexyl) phosphite was used as a supported liquid membrane in electromembrane extraction of basic drugs from human plasma. This method is noteworthy for its potential applications in pharmaceutical analysis and drug monitoring (Huang et al., 2017).

Safety And Hazards

Bis(2-ethylhexyl) phenyl phosphite is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

bis(2-ethylhexyl) phenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-23-26(25-22-16-12-11-13-17-22)24-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCXJJDQZZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(OCC(CC)CCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863115 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Bis(2-ethylhexyl) phenyl phosphite | |

CAS RN |

3164-60-1 | |

| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。